![molecular formula C23H28FN3O B5520188 9-(3-氟-5-甲基苄基)-2-(吡啶-3-基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5520188.png)

9-(3-氟-5-甲基苄基)-2-(吡啶-3-基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diazaspiro[5.5]undecane derivatives represent a class of compounds with varied biological activities and synthetic pathways. They are synthesized through various methods, including spirocyclization and Michael addition reactions, and demonstrate significant biological and chemical properties.

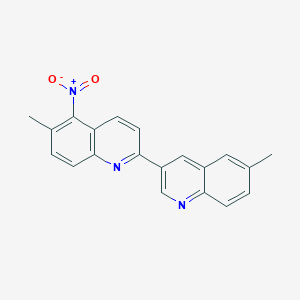

Synthesis Analysis

The construction of diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of pyridine substrates, using ethyl chloroformate for in situ activation and Ti(OiPr)4 as a catalyst. This method provides an efficient pathway to synthesize substituted 3,9-diazaspiro[5.5]undecanes with potential for further functionalization (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular and crystal structure of diazaspiro derivatives reveals significant diversity. For instance, the crystal structure of a synthesized 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was determined, showcasing a complex supramolecular network formed by intermolecular hydrogen bonds, demonstrating the intricate architecture of these compounds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, which is a key step in synthesizing these compounds. They exhibit diverse chemical properties based on their substitution patterns, significantly affecting their biological activity and synthetic utility.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and crystal structure, are influenced by their molecular architecture. Detailed studies on these compounds highlight their solvatochromic behavior and the effects of solvent polarity on their photophysical properties (Aggarwal & Khurana, 2015).

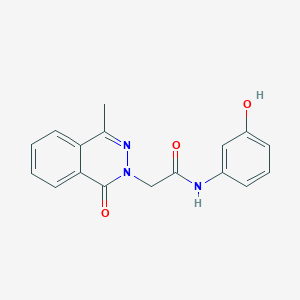

科学研究应用

抗菌和抗高血压用途

抗菌活性:在特定位置用二氮杂螺[5.5]十一烷衍生物取代的氟喹诺酮类抗菌剂的合成和生物学评估显示出有效的革兰氏阳性和革兰氏阴性活性。这表明二氮杂螺[5.5]十一烷结构的修饰,类似于所讨论的化合物,可能有利于开发具有显着活性的新型抗菌剂 (Culbertson 等,1990).

抗高血压作用:一项针对 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的研究表明,这些化合物在自发性高血压大鼠中具有显着的抗高血压特性。这一发现突出了二氮杂螺[5.5]十一烷衍生物在高血压治疗中的潜在用途 (Clark 等,1983).

合成和化学性质

合成技术:该化合物属于二氮杂螺[5.5]十一烷衍生物类别,可以通过吡啶底物的分子内螺环化合成。该方法允许构建各种二氮杂螺[5.5]十一烷衍生物,表明了一种合成具有潜在生物活性的化合物的通用方法 (Parameswarappa & Pigge,2011).

光物理研究和溶剂化变色分析:对二氮杂螺[5.5]十一烷衍生物的研究,包括光物理研究、溶剂化变色分析和 TDDFT 计算,提供了对溶剂对这些化合物光谱性质的影响的见解。此类研究对于理解光物理行为和设计基于二氮杂螺[5.5]十一烷的化合物以用于材料科学或作为荧光探针至关重要 (Aggarwal & Khurana,2015).

作用机制

未来方向

属性

IUPAC Name |

9-[(3-fluoro-5-methylphenyl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O/c1-18-11-20(13-21(24)12-18)15-26-9-6-23(7-10-26)5-4-22(28)27(17-23)16-19-3-2-8-25-14-19/h2-3,8,11-14H,4-7,9-10,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPNOKQTMOJOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520139.png)

![3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine](/img/structure/B5520153.png)

![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)

![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5520168.png)

![(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520182.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5520213.png)